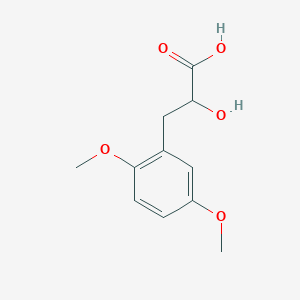
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antifungal agent due to its triazole moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with fungal enzymes. The triazole ring inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to fungal cell death.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Difluorophenyl)-1h-1,2,4-triazol-3-amine
Comparison: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes.
Eigenschaften
Molekularformel |
C9H8F2N4 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
1-[(2,3-difluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-1-2-6(8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI-Schlüssel |
TZXBVJHMHIVLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


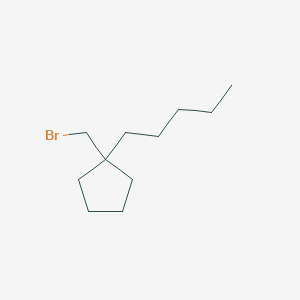
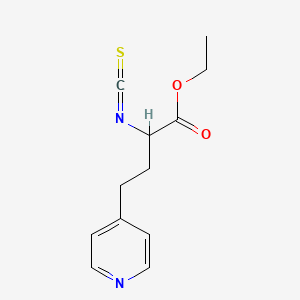

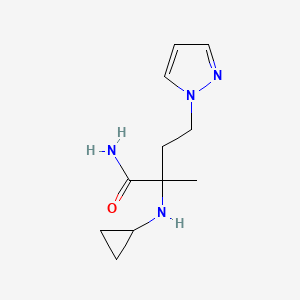



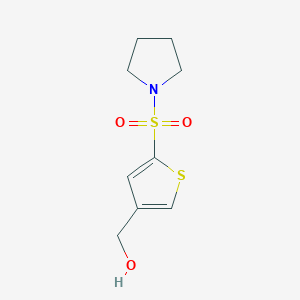


![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)

